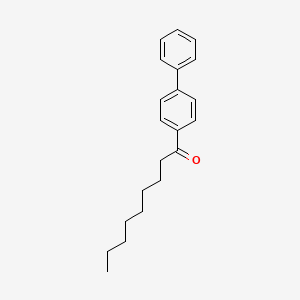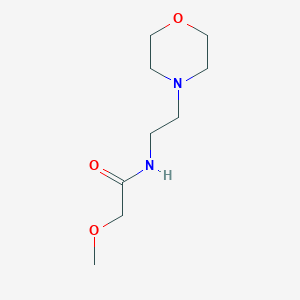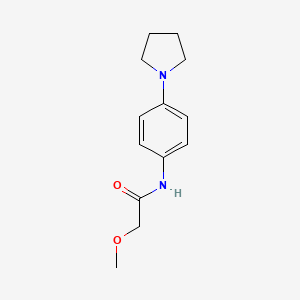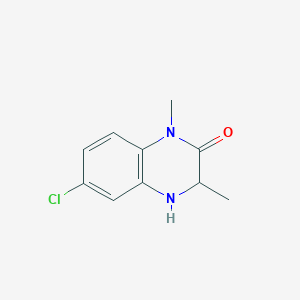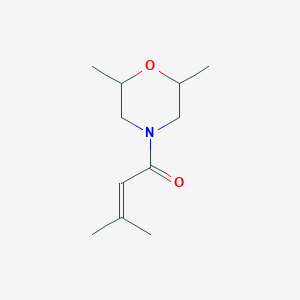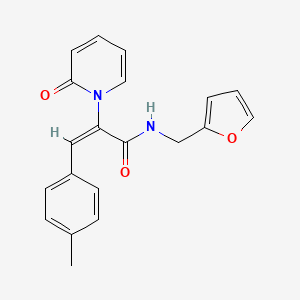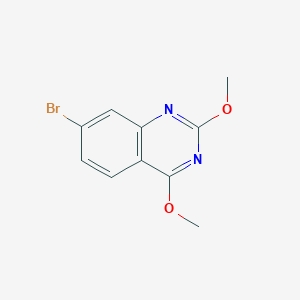
7-Bromo-2,4-dimethoxyquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2,4-dimethoxyquinazoline: is a heterocyclic organic compound with the molecular formula C10H9BrN2O2 . It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. The presence of bromine and methoxy groups in its structure makes it an interesting compound for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,4-dimethoxyquinazoline typically involves the bromination of 2,4-dimethoxyquinazoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to control the reaction conditions more precisely. This method allows for better heat and mass transfer, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 7-Bromo-2,4-dimethoxyquinazoline can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted quinazolines with various functional groups depending on the nucleophile used.
- Oxidized or reduced derivatives with altered oxidation states.
- Coupled products with extended aromatic systems .
Applications De Recherche Scientifique
Chemistry: 7-Bromo-2,4-dimethoxyquinazoline is used as a building block in organic synthesis to create more complex molecules. Its reactivity makes it suitable for the synthesis of various heterocyclic compounds .
Biology and Medicine: The compound has shown potential in medicinal chemistry for the development of anticancer agents. Its derivatives have been studied for their ability to inhibit specific enzymes and receptors involved in cancer cell proliferation .
Industry: In the chemical industry, it is used in the synthesis of dyes, pigments, and other fine chemicals. Its derivatives are also explored for their potential use in materials science .
Mécanisme D'action
The biological activity of 7-Bromo-2,4-dimethoxyquinazoline and its derivatives is often attributed to their ability to interact with specific molecular targets such as enzymes and receptors. For instance, some derivatives inhibit tyrosine kinases, which are crucial for the signaling pathways that regulate cell growth and division. By inhibiting these enzymes, the compounds can effectively reduce the proliferation of cancer cells .
Comparaison Avec Des Composés Similaires
7-Bromo-2,4-dimethoxyquinoline: Similar structure but with a quinoline core.
7-Bromo-2,4-dimethoxyquinoxaline: Contains a quinoxaline core instead of quinazoline.
7-Bromo-2,4-dimethoxybenzoxazine: Features a benzoxazine core.
Uniqueness: 7-Bromo-2,4-dimethoxyquinazoline is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C10H9BrN2O2 |
|---|---|
Poids moléculaire |
269.09 g/mol |
Nom IUPAC |
7-bromo-2,4-dimethoxyquinazoline |
InChI |
InChI=1S/C10H9BrN2O2/c1-14-9-7-4-3-6(11)5-8(7)12-10(13-9)15-2/h3-5H,1-2H3 |
Clé InChI |
TTXHSVYTYAJUPW-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=NC2=C1C=CC(=C2)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


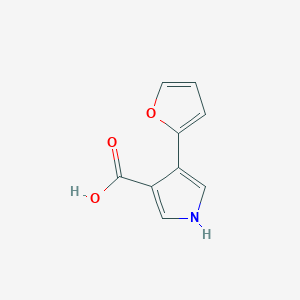

![2-[(3'-Methoxypropoxy)methyl]phenylZinc bromide](/img/structure/B14890532.png)

![1-Methoxy-2-[(trimethylsilyl)carbonyl]benzene](/img/structure/B14890541.png)
